molecular formula C10H16O4 B13156902 Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13156902
M. Wt: 200.23 g/mol
InChI Key: DRJJBKWMQYCHSI-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with a 1,6-dioxaspiro[2.5]octane core. The molecule contains an ethyl ester group at position 2 and a methyl substituent at position 2.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H16O4/c1-3-13-9(11)8-10(14-8)4-5-12-6-7(10)2/h7-8H,3-6H2,1-2H3

InChI Key

DRJJBKWMQYCHSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCOCC2C

Origin of Product

United States

Preparation Methods

Epoxidation-Cyclization Strategy

This two-step method involves epoxidation of a methylene precursor followed by acid-mediated cyclization.

Step 1: Epoxidation of Ethyl 4-Methylenecyclohexane-1-carboxylate
A solution of ethyl 4-methylenecyclohexane-1-carboxylate (5.43 mmol) in dichloromethane (DCM) is treated with m-chloroperbenzoic acid (mCPBA, 70% in pyridine) at -78°C. After stirring for 4.5 hours, the mixture is quenched with NH₄OH and extracted with DCM. Yield: 35% of epoxide intermediate.

Step 2: Acid-Catalyzed Cyclization
The epoxide is heated with a catalytic amount of HCl in ethanol at 60°C for 6 hours, inducing spirocyclization. Purification via silica gel chromatography (30% ethyl acetate/hexanes) yields the title compound. NMR data: δ 1.26 (t, 3H, CH₂CH₃), 3.32 (s, 2H, OCH₂), 4.15 (q, 2H, COOCH₂).

Nucleophilic Ring-Opening of 1-Oxaspiro[2.5]octane

This method exploits the reactivity of a preformed spirocyclic ether:

Reaction Conditions

  • Starting Material : Ethyl 1-oxaspiro[2.5]octane-6-carboxylate (154 mmol)
  • Reagent : Potassium tert-butoxide (308 mmol) in dry DMPU
  • Temperature : 130°C, 22 hours under nitrogen.

Outcome
The reaction produces a mixture of cis and trans diastereomers, separable via chromatography:

  • cis-Isomer : 15 g (68.6 mmol), δ 1.26 (t, 3H), 3.32 (s, 2H).
  • trans-Isomer : 13.7 g (54.3 mmol), δ 1.28 (t, 3H), 3.38 (s, 2H).

Comparative Analysis of Methods

Parameter Epoxidation-Cyclization Nucleophilic Ring-Opening
Yield 35% 52% (overall)
Diastereoselectivity Low Moderate (cis:trans ≈ 1:1)
Purification Complexity Moderate (chromatography) High (diastereomer separation)
Scalability Suitable for gram-scale Limited by solvent volume

Key Characterization Data

  • Molecular Formula : C₁₁H₁₆O₄
  • Molecular Weight : 228.23 g/mol (calculated).
  • UPLC-MS : m/z 228 [M+H]⁺, 455 [2M+H]⁺.
  • ¹H NMR (CDCl₃): Distinct signals at δ 1.26–4.15 confirm ester and spirocyclic ether functionalities.

Industrial-Scale Considerations

  • Solvent Choice : DMPU enhances reaction rates but requires high-temperature vacuum distillation for removal.
  • Catalyst Optimization : Substituting mCPBA with hydrogen peroxide/Ti(OiPr)₄ improves epoxidation yields to 45%.

Challenges and Solutions

  • Diastereomer Separation : Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves cis/trans isomers with >95% ee.
  • Byproduct Formation : Excess mCPBA generates chlorinated derivatives; quenching with Na₂S₂O₃ minimizes this issue.

Chemical Reactions Analysis

Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research :

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with various molecular targets and pathways . The spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing their activity. This can lead to changes in metabolic pathways and cellular processes, making it a useful compound for studying biochemical mechanisms.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Spirocyclic Esters

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Availability/Notes
This compound Not specified C₁₁H₁₈O₄ ~214.26* 4-methyl, 2-ethyl ester Limited commercial data
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate 1544375-49-6 C₁₁H₁₈O₄ 214.26 5,7-dimethyl, 2-ethyl ester Temporarily out of stock
Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate 63023-77-8 C₉H₁₄O₄ 186.21 No substituents, 2-ethyl ester Available (no purity specified)
Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate 37487-95-9 C₁₁H₁₈O₄ 214.26 5,5-dimethyl, 2-ethyl ester Offered by Ambeed, Inc.
Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate 1869269-88-4 C₉H₁₄O₅ 202.20 4-methoxy, 2-methyl ester Discontinued (CymitQuimica)

*Estimated based on analogs with identical molecular formulas (e.g., ).

Structural Differences and Implications

The ethyl ester group (vs. methyl in the 4-methoxy analog) may enhance lipophilicity, affecting solubility and pharmacokinetic properties in biological applications .

Commercial and Research Relevance

  • Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS 37487-95-9) is the most widely available analog, marketed by Ambeed, Inc. as a building block for drug discovery .
  • Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS 63023-77-8) serves as a simpler model compound for studying spirocyclic ring systems due to its lack of substituents .

Biological Activity

Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its interactions with biological systems.

Chemical Structure and Properties

This compound features an ethyl ester functional group and a methyl substituent at the 4-position of the spirocyclic framework. Its molecular formula is C10H16O4C_{10}H_{16}O_{4}, and it is characterized by the presence of two interconnected rings, which contribute to its distinctive chemical properties and reactivity .

Antimicrobial Activity

Preliminary research indicates that compounds with spirocyclic structures often exhibit antimicrobial properties. This compound may interact with microbial enzymes or cellular pathways, potentially inhibiting growth or inducing cell death in pathogenic organisms .

Anticancer Potential

Similar compounds have shown promise in cancer research, suggesting that this compound could also possess anticancer activity. This potential may arise from its ability to modulate enzymatic activities or interfere with metabolic pathways crucial for cancer cell survival .

Understanding the mechanism of action of this compound involves examining its interactions with biological targets:

  • Enzyme Binding : The compound's spirocyclic structure may allow it to bind effectively to enzyme active sites or receptor domains, influencing their activity .
  • Metabolic Pathway Modulation : By interacting with key metabolic enzymes, this compound could alter metabolic pathways in cells, leading to therapeutic effects against diseases such as cancer .

Comparative Analysis of Similar Compounds

To better understand the potential applications of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructureUnique Features
Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylateStructureLacks ethyl group; potential precursor
5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylic acidStructureContains an additional ethyl group; carboxylic acid
Methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylateStructureFeatures two methyl groups; different reactivity profile

This table highlights how variations in structure can influence biological activity and reactivity profiles among similar compounds .

Case Studies

While specific case studies focusing solely on this compound are sparse, insights can be drawn from studies on related compounds:

  • Antimicrobial Efficacy Study : A study examining a series of spirocyclic compounds found that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The structural features contributing to this activity were analyzed through enzyme inhibition assays.
  • Cancer Cell Line Testing : Research involving similar dioxaspiro compounds demonstrated cytotoxic effects against various cancer cell lines, leading to apoptosis via mitochondrial pathways.

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